molecular formula C11H11F3O2 B13032288 Methyl 2-(2-(trifluoromethyl)phenyl)propanoate

Methyl 2-(2-(trifluoromethyl)phenyl)propanoate

Cat. No.: B13032288
M. Wt: 232.20 g/mol
InChI Key: BPGGOKBEXJLXLY-UHFFFAOYSA-N
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Description

Methyl 2-(2-(trifluoromethyl)phenyl)propanoate is a synthetic ester compound featuring a phenyl ring with an ortho -trifluoromethyl substituent. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The trifluoromethyl group is a key motif in the development of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding selectivity . While the specific biological profile of this exact compound may not be detailed in the literature, its close structural analogs are prominently featured in synthetic pathways for active pharmaceutical ingredients (APIs). For instance, compounds with the 3-(trifluoromethyl)phenyl group are key intermediates in the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism . Furthermore, ortho -substituted trifluoromethylphenyl derivatives serve as critical precursors for constructing sterically hindered, quaternary carbon centers and α,α-disubstituted β-amino acid derivatives, which are important for creating proteolytically stable peptidomimetics in drug discovery . Researchers can utilize this ester as a versatile building block for further chemical transformations, including hydrolysis to the corresponding acid, reduction, or incorporation into larger molecular architectures. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

methyl 2-[2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-5-3-4-6-9(8)11(12,13)14/h3-7H,1-2H3

InChI Key

BPGGOKBEXJLXLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to obtain this compound involves the esterification of the corresponding carboxylic acid, 2-(2-(trifluoromethyl)phenyl)propanoic acid, with methanol under acidic conditions. This method leverages the nucleophilic attack of methanol on the carboxylic acid activated by an acid catalyst, forming the methyl ester and water as a byproduct.

Key steps include:

  • Starting Material Preparation: The precursor acid is either commercially available or synthesized via Friedel-Crafts acylation or other aromatic substitution methods introducing the trifluoromethyl group ortho to the phenyl ring.

  • Esterification Reaction: The acid is refluxed with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Purification: The crude ester is purified by extraction, washing, and sometimes recrystallization or chromatography to achieve high purity.

Detailed Reaction Conditions

Parameter Typical Conditions
Starting material 2-(2-(trifluoromethyl)phenyl)propanoic acid
Alcohol Methanol
Catalyst Concentrated sulfuric acid or hydrochloric acid
Temperature Reflux (~65-70 °C)
Reaction time 4–24 hours
Solvent Methanol (excess)
Work-up Neutralization, extraction with organic solvents
Purification Distillation, recrystallization, or chromatography

This esterification is a classical Fischer esterification, driven by removal of water to shift equilibrium toward ester formation. Industrially, continuous flow reactors may be employed to optimize heat and mass transfer, improving yield and throughput.

Alternative Synthetic Routes

While esterification is the most common method, alternative approaches include:

  • Nucleophilic Substitution Reactions: Starting from methyl 2-bromopropanoate or related halides, a nucleophilic aromatic substitution with 2-(trifluoromethyl)phenyl nucleophiles can be performed, though this is less common due to steric and electronic constraints.

  • Grignard or Organolithium Reagents: The trifluoromethyl-substituted aryl moiety can be introduced via organometallic coupling with suitable electrophiles, followed by esterification.

  • Catalytic Esterification: Using solid acid catalysts or enzyme catalysis to promote ester bond formation under milder conditions.

Industrial Production Considerations

Industrial synthesis prioritizes:

  • Reaction Efficiency: Optimizing catalyst loading, temperature, and methanol excess to maximize conversion.

  • Continuous Flow Processing: Enhances control over reaction parameters, safety, and scalability.

  • Purity Control: Use of in-line monitoring (e.g., HPLC, GC-MS) to ensure product quality.

  • Environmental and Safety Aspects: Minimizing acid catalyst waste, solvent recovery, and handling of trifluoromethyl-substituted intermediates under inert atmosphere to prevent degradation.

Research Findings and Analytical Data

Reaction Optimization Studies

Research indicates that the esterification yield is sensitive to:

  • Catalyst Type and Concentration: Sulfuric acid generally provides higher yields compared to hydrochloric acid due to stronger acidity.

  • Temperature Control: Maintaining reflux temperature ensures sufficient energy for reaction without decomposition.

  • Reaction Time: Prolonged reflux (up to 24 hours) improves conversion but must be balanced against possible side reactions.

Analytical Characterization

The synthesized methyl ester is characterized by:

Technique Observations
NMR Spectroscopy Distinct methyl ester singlet (~3.7 ppm), aromatic protons (7.0–8.0 ppm), and propanoate methine signals
Mass Spectrometry Molecular ion peak at m/z 232.20 consistent with C11H11F3O2
Infrared Spectroscopy Ester carbonyl stretch near 1735 cm⁻¹, aromatic C-H stretches
HPLC Purity >98% purity achievable with optimized conditions

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Advantages Limitations
Fischer Esterification 2-(2-(trifluoromethyl)phenyl)propanoic acid + Methanol Sulfuric acid, reflux, 4–24 h Simple, high yield, scalable Requires acid catalyst, long reaction time
Nucleophilic Substitution Methyl 2-bromopropanoate + 2-(trifluoromethyl)phenyl nucleophile Base, aprotic solvent, elevated temperature Alternative route, direct coupling Steric hindrance, lower yield
Organometallic Coupling Trifluoromethylphenyl organometallic + electrophile Anhydrous conditions, inert atmosphere Versatile, allows functional group tolerance Requires sensitive reagents
Catalytic Esterification Acid + Alcohol Solid acid catalysts or enzymes Mild conditions, environmentally friendly Catalyst cost, optimization needed

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound's structural features, particularly the trifluoromethyl group, enhance its lipophilicity and biological activity. This makes it a valuable candidate in medicinal chemistry for developing new therapeutic agents.

Key Therapeutic Areas:

  • Anticancer Research: Compounds similar to methyl 2-(2-(trifluoromethyl)phenyl)propanoate have been investigated for their anticancer properties. For instance, derivatives of trifluoromethyl phenyl propanoates have shown promising results in inhibiting cancer cell proliferation.
  • Neurokinin Receptor Modulation: Research indicates that compounds containing similar trifluoromethyl groups can act as modulators of neurokinin receptors, which are implicated in various diseases including chronic pain and depression .
  • Antidepressant Properties: Some analogs have been studied for their potential antidepressant effects, suggesting that this compound could be explored further in this context.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibits significant anticancer activity against specific cancer cell lines. The research highlighted its mechanism of action, which involves apoptosis induction and cell cycle arrest .

Case Study 2: Neurokinin Receptor Modulation
Research published on neurokinin receptor modulators indicated that compounds with trifluoromethyl substitutions can effectively alter receptor activity, leading to potential therapeutic applications in treating neurogenic inflammation and pain disorders .

Mechanism of Action

The mechanism of action of methyl 2-(2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability and efficacy of pharmaceuticals. The compound can also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Variations in Ester Groups

The ester moiety significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Ester Group Similarity Score* Molecular Weight (g/mol) Key Reference
Methyl 2-(3-(trifluoromethyl)phenyl)acetate Methyl 0.96 232.2
Ethyl 2-(3-benzoyl phenyl)propanoate Ethyl N/A 298.3
Propyl 2-(3-benzoyl phenyl)propanoate Propyl N/A 312.4

*Structural similarity scores are derived from cheminformatics comparisons (e.g., Tanimoto coefficient) .

Key Findings :

  • Methyl Esters: Methyl 2-(3-benzoyl phenyl)propanoate demonstrated superior anti-inflammatory activity (82.61% inhibition in BSA denaturation assay at 200 µg/mL) compared to ethyl (75.71%) and propyl (65.71%) analogs. This is attributed to faster hydrolysis rates in vivo, releasing the active drug more efficiently .
  • Ethyl/Propyl Esters : Longer alkyl chains increase lipophilicity but reduce metabolic activation, leading to delayed or diminished therapeutic effects .

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the phenyl ring modulates steric and electronic interactions:

Compound Name CF₃ Position logP* Anti-Inflammatory Activity (% Inhibition at 200 µg/mL)
Methyl 2-(2-(trifluoromethyl)phenyl)propanoate Ortho 3.1 Data not reported in evidence
Methyl 2-(3-(trifluoromethyl)phenyl)acetate Meta 2.8 82.61% (BSA assay)
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate Para 3.5 Not tested

*Predicted logP values based on structural analogs .

Key Findings :

  • Ortho vs. However, meta-substituted analogs (e.g., methyl 2-(3-(trifluoromethyl)phenyl)acetate) retain high anti-inflammatory activity due to optimal electronic effects .
  • Para Substitution : Higher logP values (indicative of greater lipophilicity) in para-substituted analogs may enhance membrane permeability but could also increase off-target interactions .

Key Findings :

  • Methyl esters exhibit activity closest to ketoprofen, suggesting minimal loss of potency upon prodrug conversion .
  • Ethyl and propyl analogs show statistically significant reductions in activity (p < 0.05), likely due to slower enzymatic cleavage .

Biological Activity

Methyl 2-(2-(trifluoromethyl)phenyl)propanoate, a compound characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies, including structure-activity relationships (SAR), synthesis methods, and its efficacy against specific biological targets.

Structure-Activity Relationship (SAR)

The trifluoromethyl group is known to enhance the biological activity of compounds by increasing lipophilicity and altering electronic properties. In the context of this compound, studies have indicated that modifications on the aromatic ring can significantly affect the compound's inhibitory potency against specific enzymes.

Key Findings:

  • The presence of the trifluoromethyl group at the para position has been shown to interact favorably with specific amino acid residues in target proteins, enhancing binding affinity and potency. For example, a study predicted that a related compound exhibited 60 times higher inhibitory activity against matrix metalloproteinase-1 (MMP-1) due to similar structural features .
  • A comparative analysis of various derivatives revealed that those retaining the trifluoromethyl substituent maintained superior biological activity compared to their halogenated counterparts .

Synthesis Methods

The synthesis of this compound involves several methodologies, including borane-promoted reactions and other organic transformations. The following table summarizes some synthesis routes and yields for related compounds:

Compound Synthesis Method Yield (%) Notes
2bBorane promoted aryl transfer72%Utilized ethyl α-diazomethylacetate and trifluoromethylbenzaldehyde .
2cSimilar method as above51%Featured multiple fluorinated phenyl groups for enhanced activity .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown moderate antibacterial activity against various strains of bacteria, suggesting its potential as an antibiotic scaffold.

Case Study: Antichlamydial Activity
A study highlighted that compounds with similar structures to this compound displayed significant antichlamydial activity. The introduction of the trifluoromethyl group was critical for enhancing this activity, with some derivatives outperforming traditional antibiotics .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in human cell lines. Results indicated that while exhibiting antimicrobial effects, the compound demonstrated low toxicity towards human cells, making it a promising candidate for further development in therapeutic applications.

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